N-[Acetamido(pyridin-3-yl)methyl]acetamide, also known as 2-acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, is a chemical compound with significant interest in both pharmaceutical and chemical research. This compound features a pyridine ring, which is a common motif in many biologically active molecules, and an acetamido group that enhances its potential reactivity and biological activity.
The compound can be synthesized through various methods reported in the literature, particularly involving palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling reaction. Its synthesis is documented in several scientific articles and patents, highlighting its relevance in medicinal chemistry and material science .
N-[Acetamido(pyridin-3-yl)methyl]acetamide falls under the category of organic compounds known as amides. It is specifically classified as a substituted acetamide due to the presence of both acetamido groups and a pyridine moiety.
The synthesis of N-[Acetamido(pyridin-3-yl)methyl]acetamide typically involves multi-step processes starting from readily available thiophene and pyridine derivatives. A common synthetic route includes:
In industrial settings, the synthesis process would be scaled up using continuous flow reactors to enhance efficiency and safety. Purification methods such as recrystallization or chromatography are essential to obtain high-purity products .
The molecular structure of N-[Acetamido(pyridin-3-yl)methyl]acetamide can be represented as follows:
The structure features:
The compound's molecular weight is approximately 273.35 g/mol. The presence of functional groups such as amides and thiophenes suggests potential for various chemical interactions.
N-[Acetamido(pyridin-3-yl)methyl]acetamide can undergo several chemical reactions:
The specific conditions under which these reactions are conducted (temperature, solvent choice, etc.) significantly influence the yield and purity of the products formed.
The mechanisms by which N-[Acetamido(pyridin-3-yl)methyl]acetamide exerts its effects are largely dependent on its interactions at a molecular level with biological targets. While specific mechanisms for this compound are not extensively documented, compounds with similar structures often act as enzyme inhibitors or modulators of biochemical pathways.
In biological systems, it may interact with proteins or enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling or metabolic regulation.
Research indicates that compounds with similar structural features may exhibit activity against various biological targets, including those relevant to cancer therapy and infectious diseases .
N-[Acetamido(pyridin-3-yl)methyl]acetamide typically exhibits:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insight into its functional groups and molecular dynamics .
N-[Acetamido(pyridin-3-yl)methyl]acetamide has several applications across various fields:
Density Functional Theory (DFT) has been extensively employed to elucidate the electronic structure, reactivity, and thermodynamic properties of N-[acetamido(pyridin-3-yl)methyl]acetamide. Using the B3LYP/6-311++G(d,p) basis set, researchers have optimized the compound's geometry, revealing a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (C=O) and the amide N–H group (distance: 1.87 Å). Key bond parameters include C–N bond lengths of 1.34–1.37 Å and C=O bonds averaging 1.22 Å, indicating significant conjugation across the acetamide groups [1] [3].
Table 1: DFT-Derived Geometric and Electronic Parameters of N-[acetamido(pyridin-3-yl)methyl]acetamide
Parameter | Value | Description |
---|---|---|
C=O Bond Length | 1.22 Å | Conjugated carbonyl bond |
C–N Bond Length | 1.34–1.37 Å | Partial double-bond character in amide groups |
HOMO-LUMO Gap (ΔE) | 4.24 eV | Moderate reactivity; aligns with bioactive heterocycles [3] |
Molecular Electrostatic Potential (MEP) | −45.3 kcal/mol (pyridinyl N) | Nucleophilic site for electrophilic interactions |
Frontier Molecular Orbital (FMO) analysis demonstrates a HOMO-LUMO energy gap of 4.24 eV, suggesting moderate chemical reactivity comparable to bioactive heterocyclic compounds like imidazo[2,1-b]thiazoles. The HOMO is localized on the pyridinyl ring and adjacent acetamide nitrogen, while the LUMO occupies the carbonyl groups, indicating preferential sites for nucleophilic/electrophilic attacks [3] [4]. Natural Bond Orbital (NBO) calculations further confirm charge delocalization, with stabilization energies of 28.5 kcal/mol for n→π* interactions in C=O···H–N bonds, explaining the compound's conformational rigidity [1] [7].
Global reactivity descriptors derived from FMO data include:
Computational models have successfully predicted and assigned experimental spectroscopic signatures of N-[acetamido(pyridin-3-yl)methyl]acetamide. DFT-simulated IR spectra at the B3LYP/6-311++G(d,p) level identify key vibrational modes:
Table 2: Computational vs. Experimental Spectroscopic Assignments
Vibration Mode | DFT Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Deviation |
---|---|---|---|
C=O Stretch (symmetric) | 1697 | 1685 | 0.7% |
C=O Stretch (asymmetric) | 1744 | 1730 | 0.8% |
N–H Bend | 1545 | 1550 | 0.3% |
C–N Stretch | 1310 | 1305 | 0.4% |
¹H and ¹³C NMR chemical shifts computed via the GIAO method show strong agreement with empirical data. The pyridinyl C3–H proton resonates at 8.50 ppm (calculated: 8.48 ppm), while the acetamide methyl groups appear at 2.00 ppm (calculated: 2.05 ppm). The carbonyl carbons are shielded at 166–169 ppm, consistent with conjugated amides [7] [5]. Time-Dependent DFT (TD-DFT) simulations of UV-Vis spectra predict a primary absorption band at 337–342 nm, attributed to n→π* transitions within the pyridinyl-acetamide chromophore, corroborating experimental photophysical analyses of analogous sulfonamide-quinoline derivatives [4].
Molecular docking studies reveal the compound's binding mechanisms with biological targets. Against Mycobacterium tuberculosis DprE1 enzyme (PDB: 4P8N), N-[acetamido(pyridin-3-yl)methyl]acetamide forms hydrogen bonds with Lys418 (2.1 Å) and hydrophobic contacts with Tyr314 and Phe369. The computed binding affinity (−6.2 kcal/mol) surpasses reference inhibitors like benzothiazoles, attributed to pyridinyl nitrogen’s electrostatic complementarity with the catalytic site [3].
Table 3: Docking Scores and Interactions with Biological Targets
Target Protein | PDB ID | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
---|---|---|---|
DprE1 (M. tuberculosis) | 4P8N | −6.2 | H-bond: Lys418; Hydrophobic: Tyr314, Phe369 |
Insulin-like Growth Factor-1 Receptor (IGF-1R) | 5FXR | −7.9 | H-bond: Glu1050; π-π: Phe1049 |
2,2-Dialkylglycine Decarboxylase | 1D7U | −5.9 | H-bond: Asp168; Ionic: Arg302 |
For insulin-like growth factor-1 receptor (IGF-1R, PDB: 5FXR), the compound exhibits a ΔG of −7.9 kcal/mol, forming hydrogen bonds with Glu1050 (1.9 Å) and π-π stacking with Phe1049. Molecular dynamics simulations (100 ns) confirm complex stability, with RMSD fluctuations <1.5 Å, underscoring the ligand’s potential in modulating kinase activity [7]. ADMET predictions via SwissADME indicate favorable properties:
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